molecular formula C13H11F3N2OS B2746647 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine CAS No. 477856-00-1

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2746647
CAS No.: 477856-00-1
M. Wt: 300.3
InChI Key: RYCLYJXXNMYJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-methylphenoxy group, a methylsulfanyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives in the presence of a base.

    Attachment of the 4-Methylphenoxy Group: This step involves a nucleophilic aromatic substitution reaction where the 4-methylphenoxy group is introduced using a suitable phenol derivative and a halogenated pyrimidine intermediate.

    Incorporation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. Researchers may explore its activity against various biological targets, including enzymes and receptors, to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties may make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylsulfanyl group may influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenoxy)-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine: Similar structure but with a different substitution pattern on the pyrimidine ring.

    4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(difluoromethyl)pyrimidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(chloromethyl)pyrimidine: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

4-(4-Methylphenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and materials science.

Properties

IUPAC Name

4-(4-methylphenoxy)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-8-3-5-9(6-4-8)19-11-7-10(13(14,15)16)17-12(18-11)20-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLYJXXNMYJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.